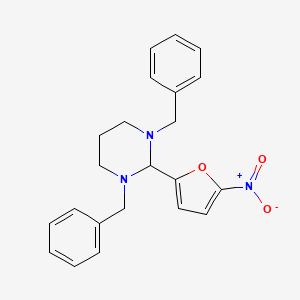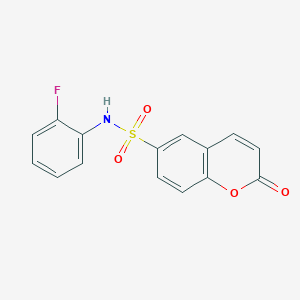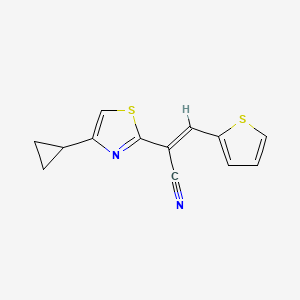![molecular formula C15H15F2N3O2S B5363663 1-[(2,5-DIFLUOROPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE](/img/structure/B5363663.png)
1-[(2,5-DIFLUOROPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-DIFLUOROPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE is a chemical compound known for its unique structure and properties It contains a piperazine ring substituted with a 2,5-difluorophenylsulfonyl group and a 2-pyridyl group
Preparation Methods
The synthesis of 1-[(2,5-DIFLUOROPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzenesulfonyl chloride and 2-pyridylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using larger quantities of starting materials and optimizing reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
1-[(2,5-DIFLUOROPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium boroh
Properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2S/c16-12-4-5-13(17)14(11-12)23(21,22)20-9-7-19(8-10-20)15-3-1-2-6-18-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGZXJHBLMAJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198339 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-{1-[4-fluoro-3-(trifluoromethyl)benzyl]-2-piperidinyl}ethyl)dimethylamine](/img/structure/B5363585.png)
![2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B5363592.png)
![1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5363600.png)
![methyl 3-{2-[cyclopropyl(4-fluorophenyl)methylene]hydrazino}-2-thiophenecarboxylate](/img/structure/B5363608.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5363618.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5363635.png)
![{5-[1-(4-pyridin-2-ylbutyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5363644.png)


![N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5363684.png)
![7-acetyl-2-pyridin-3-yl-N-(1H-1,2,4-triazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5363687.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5363700.png)

